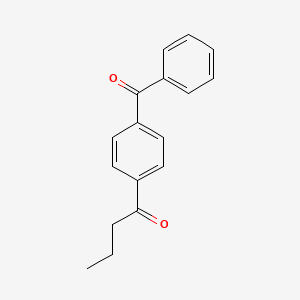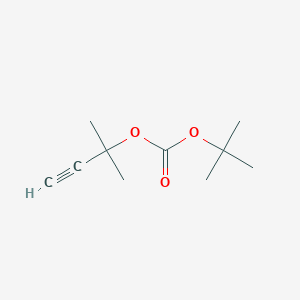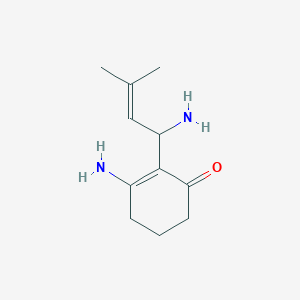methyl thiocyanate CAS No. 650605-23-5](/img/structure/B12610886.png)
[3,5-Bis(trifluoromethyl)phenyl](phenyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is an organosulfur compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate typically involves the reaction of 3,5-Bis(trifluoromethyl)phenylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiocyanates, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the development of new pharmaceuticals. The trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is explored for its potential as a precursor to active pharmaceutical ingredients (APIs). Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The thiocyanate group can also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
[3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a thiocyanate group.
[3,5-Bis(trifluoromethyl)phenyl]isothiocyanate: Contains an isothiocyanate group, which can lead to different reactivity and applications.
[3,5-Bis(trifluoromethyl)phenyl]methyl chloride: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate.
Uniqueness
The presence of both trifluoromethyl and thiocyanate groups in 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate imparts unique chemical properties, such as high electronegativity and reactivity. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
650605-23-5 |
|---|---|
Fórmula molecular |
C16H9F6NS |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
[[3,5-bis(trifluoromethyl)phenyl]-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H9F6NS/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(24-9-23)10-4-2-1-3-5-10/h1-8,14H |
Clave InChI |
RWGNADOVFGTZFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


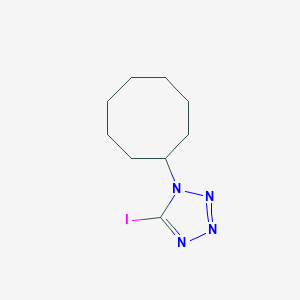
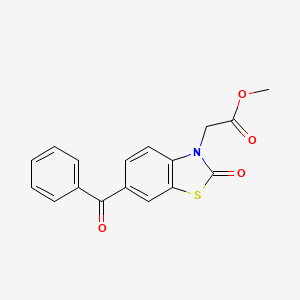

![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
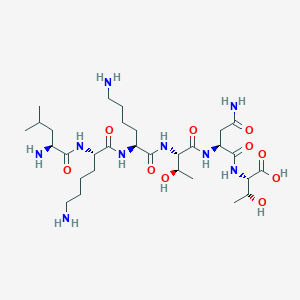
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
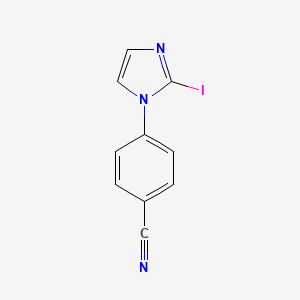

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
